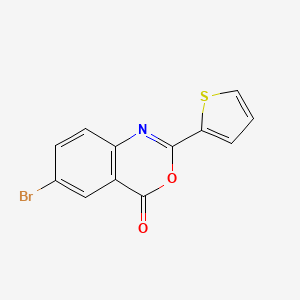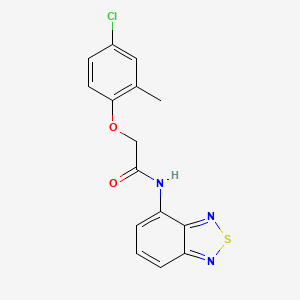
6-bromo-2-(2-thienyl)-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-bromo-2-(2-thienyl)-4H-3,1-benzoxazin-4-one and related compounds involves several key reactions, including nucleophilic substitution, annulation, and cyclization processes. For instance, bromoethylsulfonium salt has been utilized as an effective annulation agent for synthesizing 6- and 7-membered 1,4-heterocyclic compounds, demonstrating the versatility of bromine-containing reagents in constructing complex benzoxazinone frameworks (Yar, McGarrigle, & Aggarwal, 2009).
Molecular Structure Analysis
The molecular structure of benzoxazinone derivatives, including those substituted at the 6-position, such as with bromine, often exhibit significant intramolecular interactions, such as hydrogen bonding, which play a crucial role in their reactivity and physical properties. For example, studies on the molecular and crystal structure of organic luminophors related to benzoxazinones have highlighted the importance of intramolecular charge transfer and pi-pi stacking interactions (Filipenko, Atovmyan, Ponomarev, & Bolotin, 1981).
Chemical Reactions and Properties
Benzoxazinone derivatives undergo various chemical reactions, including unusual cleavage and nucleophilic attacks, which are influenced by their molecular structure. The chemoselectivity of 6-bromo-2-methyl-3,1-benzoxazin-4-one towards amines, Schiff bases, and azines demonstrates the compound's reactivity, resulting in the formation of diverse compounds through cleavage and condensation reactions (Derbala, 1996).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis and Antimicrobial Activity : Research by Patel, Mistry, and Desai (2006) elucidated the synthesis of 2–alkyl–6–bromo–3,1–benzoxazine–4–one and its derivatives, demonstrating their antimicrobial activity. This study provides insights into the compound's potential use in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).
One‐Pot Synthesis and Biological Activity : El-hashash, Azab, and Morsy (2016) investigated reactions of 6-bromo-2-isopropyl-4(3H)-3,1-benzoxazin-4-one with various nitrogen nucleophiles, yielding compounds with anticipated biological activity. This study highlights the potential for creating therapeutically relevant molecules through efficient synthetic routes (El-hashash, Azab, & Morsy, 2016).
Antiviral and Cytotoxic Activity : Dinakaran, Selvam, Declercq, and Sridhar (2003) synthesized a series of 6-bromo-2,3-disubstitued-4(3H)-quinazolinones, examining their antiviral activity and cytotoxicity. This research suggests that derivatives of 6-bromo-2-(2-thienyl)-4H-3,1-benzoxazin-4-one might be potent against various viruses, highlighting its importance in medicinal chemistry (Dinakaran, Selvam, Declercq, & Sridhar, 2003).
Chemical Properties and Synthesis Methods
Chemoselectivity and Reactions : Derbala (1996) explored the chemoselectivity of 6-bromo-2-methyl-3,1-benzoxazin-4-one towards amines, Schiff bases, and azines, demonstrating unusual cleavage and formation of new compounds. This study is significant for understanding the chemical behavior and synthetic versatility of benzoxazinone derivatives (Derbala, 1996).
Ring Opening and Stability Studies : Ilaš and Kikelj (2008) reported on the ring opening of 2-(benzylamino)-2H-1,4-benzoxazin-3(4H)-ones under various conditions, contributing to the understanding of the stability and reactivity of benzoxazinone rings. This research provides valuable insights into the degradation mechanisms and stability of these compounds (Ilaš & Kikelj, 2008).
Ecological Role and Bioactivity
- Ecological Role and Bioactivity : Macias, Marín, Oliveros-Bastidas, and Molinillo (2009) explored the bioactivity and ecological role of 1,4-benzoxazinones, including derivatives such as 6-bromo-2-(2-thienyl)-4H-3,1-benzoxazin-4-one. Their research underscores the significance of these compounds in natural defense mechanisms and their potential as bioactive molecules in ecological contexts (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Eigenschaften
IUPAC Name |
6-bromo-2-thiophen-2-yl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrNO2S/c13-7-3-4-9-8(6-7)12(15)16-11(14-9)10-2-1-5-17-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNDHPKZNGVIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-thiophen-2-yl-benzo[d][1,3]oxazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)
![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)


![2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5502228.png)
![3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)


![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5502251.png)
![ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5502256.png)
![4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)
![2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5502267.png)

![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)